
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one, also known as 4-Methylumbelliferone-7-fluoropyrrolidine-1-carbonyl chloride (MUPC), is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one is not fully understood. However, studies have suggested that MUPC exerts its therapeutic effects by inhibiting the activity of hyaluronan synthase, an enzyme that is involved in the production of extracellular matrix proteins. MUPC has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one has several biochemical and physiological effects. MUPC has been shown to inhibit the production of extracellular matrix proteins, which are responsible for the development of liver fibrosis. MUPC has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, MUPC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one in lab experiments is its high yield and purity. Additionally, MUPC has been shown to have a low toxicity profile. However, one limitation of using MUPC in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one. One potential direction is the development of MUPC as a therapeutic agent for the treatment of liver fibrosis. Additionally, further studies are needed to fully understand the mechanism of action of MUPC. Finally, the development of more efficient methods for the synthesis of MUPC could facilitate its use in future studies.
Métodos De Síntesis
The synthesis of 7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one involves the reaction of 4-methylumbelliferone (4-MU) with pyrrolidine-1-carbonyl chloride (PCC) in the presence of a base. The reaction proceeds via an acylation mechanism, resulting in the formation of MUPC. The yield of the synthesis method is reported to be high, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of MUPC is in the treatment of liver fibrosis. Studies have shown that MUPC can inhibit the production of extracellular matrix proteins, which are responsible for the development of liver fibrosis. MUPC has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
7-fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-9-11-5-4-10(16)8-12(11)20-15(19)13(9)14(18)17-6-2-3-7-17/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKQXOWSKKWSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-methyl-3-(pyrrolidine-1-carbonyl)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
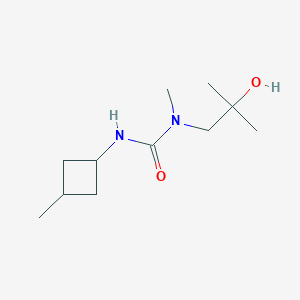
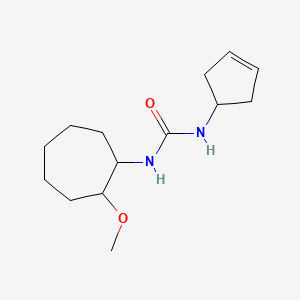
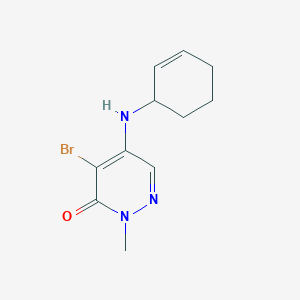
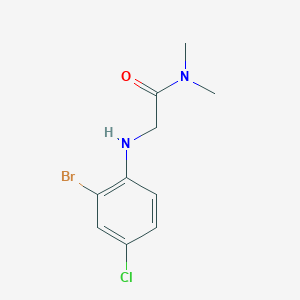
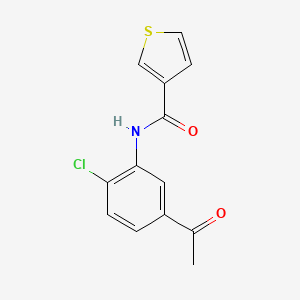
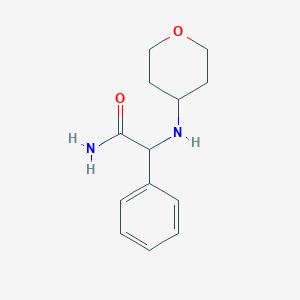


![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)
